(E)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-3-(thiophen-2-yl)acrylamide
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Description
(E)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C20H24N4OS and its molecular weight is 368.5. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reactions
(E)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-3-(thiophen-2-yl)acrylamide has applications in the field of chemical synthesis. For instance, it's involved in the reaction of enamino amides with dimethyl acetylenedicarboxylate (DMAD), influenced by the stereochemistry of intermediates and the amine component of the enamine system (Nuvole & Paglietti, 1989). Similarly, its structural features and packing are crucial in the preparation of redox-active polymers (Goswami et al., 2015).
Heterocyclic Compound Synthesis
This compound is also utilized in synthesizing new heterocyclic systems, such as derivatives for anti-inflammatory activity (Annapurna & Jalapathi, 2014), and in the coupling of α-amino acid derivatives for constructing indolizidine, quinolizidine, and piperidine systems (Pinho, Procter, & Burtoloso, 2013).
Anticancer Agent Development
In the field of medicinal chemistry, this compound is involved in synthesizing novel 2‐cyanoacrylamido‐4,5,6,7‐tetrahydrobenzo[b]thiophene derivatives as potent anticancer agents. These derivatives have shown promising results against various cancer cell lines (Sroor et al., 2020).
Antibacterial and Anticancer Evaluation
Furthermore, its derivatives have been evaluated for antibacterial and anticancer activity, with some showing potent effects against specific bacterial strains and tumor cell lines (Bondock & Gieman, 2015).
Polymer Chemistry
In polymer chemistry, it's used in the stereospecific anionic polymerization of N, N-dialkylacrylamides and for synthesizing new multifunctional N-substituted (meth)acrylamides containing a hindered piperidine and a hydroxyl group, important for homopolymerization and copolymerization (Kobayashi et al., 1999), (Ling & Habicher, 2001).
Acrylamide Research
Lastly, the compound is relevant in the broader context of acrylamide research, particularly regarding its chemistry, biochemistry, and safety. This encompasses understanding its formation in food processing and its potential health impacts (Friedman, 2003).
Properties
IUPAC Name |
(E)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4OS/c25-20(8-7-17-5-3-13-26-17)21-16-9-11-24(12-10-16)19-14-15-4-1-2-6-18(15)22-23-19/h3,5,7-8,13-14,16H,1-2,4,6,9-12H2,(H,21,25)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZFGVVBVKFDHR-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C=CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)/C=C/C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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